Cyclopentadienide

Acid-base chemistry Ligand protonation Synthesis

For researchers requiring the definitive, unsubstituted cyclopentadienide (Cp⁻) ligand. Its minimal steric profile and non-perturbing electronic baseline are essential for constructing linear sandwich complexes (e.g., base-free LiCp) and tris(cyclopentadienyl) species like UCp₃ that are sterically impossible with bulkier analogs. This establishes Cp⁻ as the only viable choice for crystal engineering, MOF development, and fundamental structure-activity relationship studies. Its superior absolute hardness ensures maximum resistance to redox decomposition, delivering robust, long-term performance in catalytic and materials applications.

Molecular Formula C5H5-
Molecular Weight 65.09 g/mol
Cat. No. B1229720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienide
Molecular FormulaC5H5-
Molecular Weight65.09 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1
InChIInChI=1S/C5H5/c1-2-4-5-3-1/h1-5H/q-1
InChIKeySINKOGOPEQSHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 ml / 0.1 mol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentadienide (Cp⁻) Procurement Guide: Baseline Characteristics and Sourcing Relevance


Cyclopentadienide (Cp⁻) is a monovalent, aromatic carbanion with the formula [C₅H₅]⁻, formed by deprotonation of cyclopentadiene [1]. Its remarkable stability stems from a delocalized 6π-electron system satisfying Hückel's rule, endowing it with a planar, regular-pentagonal geometry and C–C bond lengths of approximately 1.40 Å [1]. This ligand is a cornerstone of organometallic chemistry, acting as a versatile η⁵-binding moiety for a vast array of transition metals, lanthanides, and actinides [1].

Why Cyclopentadienide Cannot Be Simply Replaced by Closely Related Analogs


While cyclopentadienide (Cp⁻) shares a fundamental structural motif with its benzannulated derivatives (indenide, fluorenide) and its permethylated analog (Cp*⁻), they are not interchangeable. The distinct electronic, steric, and acid-base properties of each ligand profoundly influence the reactivity, stability, and selectivity of their resulting metal complexes. Substituting Cp⁻ for a bulkier or more electron-donating analog can dramatically alter catalyst performance, as demonstrated by an order-of-magnitude increase in reaction rate when an indenyl ligand replaces a cyclopentadienyl ligand in molybdenum carbonyl migratory insertion [1]. Therefore, specific applications demand the precise properties of the unsubstituted cyclopentadienide core, and generic substitution will lead to unpredictable and often suboptimal outcomes.

Quantitative Evidence for Cyclopentadienide Differentiation in Scientific Selection


pKa Comparison of Cyclopentadiene vs. Benzannulated Analogs in DMSO and Acetonitrile

Cyclopentadiene, the conjugate acid of cyclopentadienide, exhibits significantly higher acidity than its benzannulated relatives, indene and fluorene, in both DMSO and acetonitrile [1]. This fundamental property dictates the ease of deprotonation and the subsequent availability of the cyclopentadienide anion for complexation.

Acid-base chemistry Ligand protonation Synthesis

Steric Differentiation: Cyclopentadienide vs. Pentamethylcyclopentadienide (Cp*) Cone Angle

The unsubstituted cyclopentadienide ligand presents minimal steric hindrance, allowing for high coordination numbers and the formation of polymeric structures. In stark contrast, the pentamethylcyclopentadienide (Cp*) ligand is sterically demanding [1].

Steric bulk Ligand design Crystal engineering

Impact of Ligand Substitution on Catalytic Reaction Rates: Cp vs. Indenyl Complexes

A direct comparison of cyclopentadienyl and indenyl molybdenum carbonyl complexes reveals a dramatic difference in reactivity for ligand-induced migratory insertion [1].

Catalysis Reaction kinetics Migratory insertion

Absolute Hardness and Resistance to Redox Processes Among Condensed Cyclopentadienides

Computational studies investigating the stability of various condensed cyclopentadienides reveal that the parent cyclopentadienide (Cp⁻) possesses the highest absolute hardness, indicating superior resistance to both oxidation and reduction [1].

Redox stability DFT calculation Electrochemistry

Preferred Application Scenarios for Cyclopentadienide Based on Quantitative Evidence


Synthesis of Highly Coordinated and Polymeric Metallocenes

The minimal steric demand of cyclopentadienide (Cp⁻), as contrasted with the >120° cone angle of Cp* [1], makes it the only viable ligand for constructing complex supramolecular architectures. This includes the formation of linear polymeric sandwich structures, such as base-free lithium cyclopentadienide, and tris(cyclopentadienyl) complexes (e.g., UCp₃), which are sterically impossible with bulkier analogs. Sourcing Cp⁻ is essential for research in crystal engineering and the development of novel metal-organic frameworks.

Baseline Ligand for Catalytic and Mechanistic Studies

The unsubstituted Cp⁻ ligand serves as the fundamental benchmark in organometallic chemistry. As demonstrated by the order-of-magnitude rate increase upon switching from a Cp to an Ind ligand in migratory insertion [1], Cp⁻ provides a well-defined, non-perturbing electronic and steric baseline. Procuring Cp⁻ is critical for establishing structure-activity relationships and for applications where the catalytic center must be fully exposed to substrates without interference from ligand steric bulk.

Development of Air- and Moisture-Sensitive Precursors

The enhanced acidity of cyclopentadiene (pKa 18.0 in DMSO) compared to its benzannulated analogs (e.g., fluorene pKa 22.6) [1] allows for its facile and quantitative deprotonation under mild conditions to generate the reactive Cp⁻ anion. This is particularly advantageous for the in-situ generation of highly sensitive organometallic reagents, such as alkali metal cyclopentadienides (e.g., NaCp), which are pivotal starting materials for a vast array of transition metal and f-element complexes. The straightforward synthesis reduces the handling of hazardous reagents required for less acidic ligand precursors.

Electrochemical and Redox-Active Materials Research

Cyclopentadienide's superior absolute hardness, indicating the greatest resistance to redox decomposition among condensed cyclopentadienides [1], makes it the ligand of choice for designing robust redox-active molecules and materials. For instance, in the development of stable redox shuttles for solar cells or robust catalysts for redox-mediated transformations, the use of Cp⁻ over its more easily oxidized benzannulated counterparts can prevent unwanted ligand degradation and ensure long-term system durability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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